molecular formula C31H35N3O4 B2679836 4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide CAS No. 865660-33-9

4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide

Cat. No.: B2679836
CAS No.: 865660-33-9
M. Wt: 513.638
InChI Key: ZLVJCVCHYUXSMP-UHFFFAOYSA-N
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Description

4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes multiple benzene rings and pentyloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize 4-pentyloxybenzoic acid, which serves as a key intermediate. This can be achieved through the esterification of pentyloxy alcohol with benzoic acid .

Subsequent steps involve the formation of the benzimidazole ring and the coupling of the benzimidazole derivative with the pentyloxybenzoic acid derivative under specific reaction conditions. These conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide include:

  • 4-pentyloxybenzoic acid
  • 4-(pentyloxy)benzoyl chloride
  • 1H-1,3-benzimidazole derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-pentoxy-N-[1-(4-pentoxybenzoyl)benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O4/c1-3-5-7-19-37-26-14-9-23(10-15-26)30(35)33-25-13-18-29-28(21-25)32-22-34(29)31(36)24-11-16-27(17-12-24)38-20-8-6-4-2/h9-18,21-22H,3-8,19-20H2,1-2H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVJCVCHYUXSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C(=O)C4=CC=C(C=C4)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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